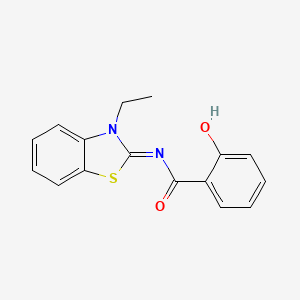
N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiazole ring fused with a benzamide moiety, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide typically involves the reaction of 3-ethylbenzothiazole with 2-hydroxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is often heated to promote the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide can be compared with other similar compounds, such as:
N-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide: This compound has a similar benzothiazole structure but with different substituents, leading to variations in its chemical properties and reactivity.
N-(3-Ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)pentanamide:
The uniqueness of this compound lies in its specific structure and the presence of both benzothiazole and benzamide moieties, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
39083-99-3 |
|---|---|
Fórmula molecular |
C16H14N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-hydroxybenzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-2-18-12-8-4-6-10-14(12)21-16(18)17-15(20)11-7-3-5-9-13(11)19/h3-10,19H,2H2,1H3 |
Clave InChI |
VLQWLSJANMNBNH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



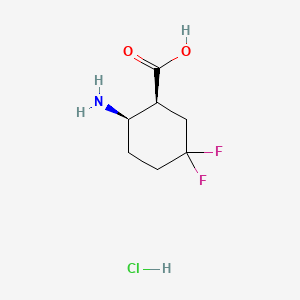
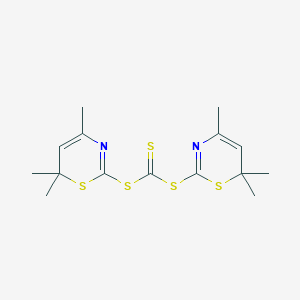


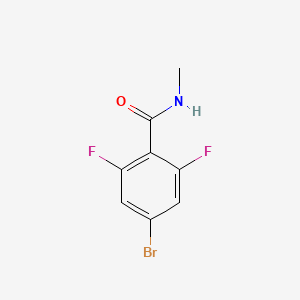
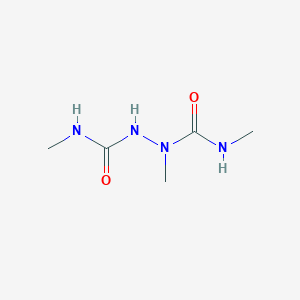


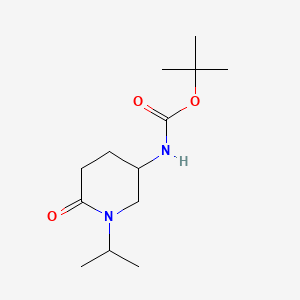

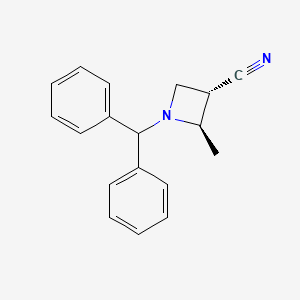
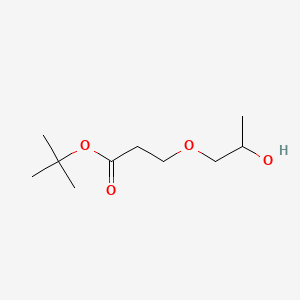
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
